methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and thiazole
Preparation Methods
The synthesis of METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple stepsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature controls .
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
- 3-Methyl-2-(3,4-dimethoxyphenyl)butyronitrile
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 3,4-Dimethoxyphenylacetone These compounds share some structural features but differ in their functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C29H28N2O8S |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H28N2O8S/c1-7-12-39-18-9-10-19(15(2)13-18)24(32)22-23(17-8-11-20(36-4)21(14-17)37-5)31(27(34)25(22)33)29-30-16(3)26(40-29)28(35)38-6/h7-11,13-14,23,32H,1,12H2,2-6H3/b24-22+ |
InChI Key |
SDQYBEPZKYPJRZ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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